1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride
Overview
Description
1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl3N4 and its molecular weight is 271.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
This compound acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound’s action affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . By stimulating these pathways, it helps to control plasma glucose levels, which is crucial for the management of type 2 diabetes .
Pharmacokinetics
It was mentioned that the compound showed a dose-dependent increase in exposure in a single ascending dose study in normal healthy humans .
Result of Action
The result of the compound’s action is the lowering of glucose levels in the body . This is achieved through the stimulation of insulin release and the promotion of GLP-1 secretion . These actions help to control plasma glucose levels, which is beneficial for the management of type 2 diabetes .
Action Environment
It is known that the compound’s efficacy was demonstrated in both acute and chronic in vivo rodent models of diabetes .
Properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.2ClH/c1-10-7-4-13(5-7)8-11-2-6(9)3-12-8;;/h2-3,7,10H,4-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISOWJUCXJZREL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC=C(C=N2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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